

## Lipidomics Analysis of Cells Treated with RMC-113: Application Notes and Protocols

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Compound of Interest		
Compound Name:	SARS-CoV-2-IN-113	
Cat. No.:	B15567198	Get Quote

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## Introduction

RMC-113 is a potent and selective dual inhibitor of the lipid kinases PIKfyve and Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Gamma (PIP4K2C).[1][2] This small molecule has garnered significant interest for its ability to modulate cellular processes such as autophagic flux, making it a valuable tool for research in virology and oncology.[2][3][4] Understanding the downstream effects of RMC-113 on the cellular lipidome is crucial for elucidating its mechanism of action and identifying potential biomarkers. Advanced lipidomics analysis reveals that RMC-113 treatment alters the phosphoinositide signature in cells.

These application notes provide a comprehensive overview and detailed protocols for conducting a lipidomics analysis of cultured cells treated with RMC-113. The methodologies cover cell culture and treatment, lipid extraction, and analysis by mass spectrometry.

### **Data Presentation**

The following table summarizes the quantitative changes in phosphoinositide (PI) abundance in A549-ACE2 cells infected with SARS-CoV-2 and treated with RMC-113. Data is presented as a fold change relative to untreated, uninfected cells.

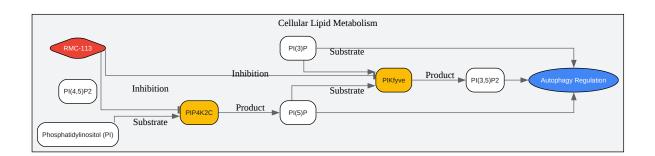


Phosphoinositide Class	Acyl Chain	Fold Change (SARS-CoV-2 Infected vs. Uninfected)	Fold Change (RMC- 113 Treated + Infected vs. Infected)
PI3P	38:4	Increased	~1.5 - 2.0
PI5P	38:4	Increased	~1.5 - 2.0
Other PI Classes	Various	Variable Increase	Variable

Note: The abundance of multiple PI classes was observed to increase upon SARS-CoV-2 infection. RMC-113 treatment in infected cells notably caused a 1.5- to 2-fold increase in the abundance of PI3P and PI5P, the substrates of PIKfyve.

## **Signaling Pathway**

The following diagram illustrates the proposed signaling pathway affected by RMC-113.



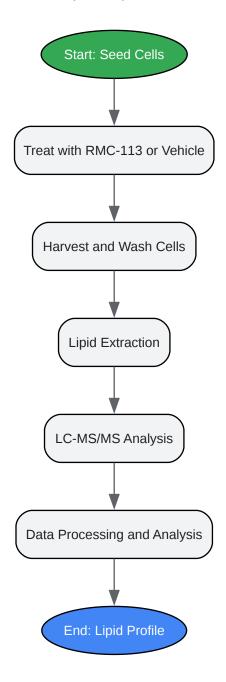
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Caption: RMC-113 inhibits PIKfyve and PIP4K2C, leading to altered phosphoinositide levels and modulation of autophagy.



# Experimental Protocols Cell Culture and RMC-113 Treatment

A detailed workflow for the lipidomics analysis is presented below.



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Caption: A generalized workflow for mass spectrometry-based lipidomics.

Materials:



- Appropriate cell line (e.g., A549-ACE2)
- Complete cell culture medium
- RMC-113 (stock solution in DMSO)
- Vehicle control (DMSO)
- Phosphate-buffered saline (PBS), ice-cold
- Cell scraper
- Centrifuge

#### Protocol:

- Cell Seeding: Seed cells in culture plates at a density that will ensure they reach
  approximately 80-90% confluency at the time of harvest. A minimum of 10<sup>6</sup> cells are
  recommended for sufficient signal intensity in mass spectrometry.
- RMC-113 Treatment: Once cells have adhered and are in the exponential growth phase, replace the medium with fresh medium containing the desired concentration of RMC-113 or an equivalent volume of DMSO for the vehicle control.
- Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
- Cell Harvesting:
  - Aspirate the culture medium.
  - Wash the cell monolayer twice with ice-cold PBS.
  - Add a small volume of ice-cold PBS and scrape the cells.
  - Transfer the cell suspension to a pre-chilled centrifuge tube.
- Cell Pelleting: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C to pellet the cells.



- Washing: Discard the supernatant and wash the cell pellet 2-3 times with an ice-cold ammoniated cell washing buffer (e.g., 0.3% ammonium acetate in 0.9% NaCl) to ensure compatibility with electrospray ionization (ESI) mass spectrometry.
- Storage: The final cell pellet can be immediately used for lipid extraction or snap-frozen in liquid nitrogen and stored at -80°C for later analysis.

## **Lipid Extraction (Modified Folch Method)**

This protocol is adapted from a study utilizing RMC-113 for lipidomics analysis.

#### Materials:

- · Cell pellet
- Methanol (containing internal standards)
- Chloroform
- Ultrapure water
- 2M HCl
- 1M NaCl
- Vortex mixer
- Centrifuge

#### Protocol:

- Initial Lysis: To the cell pellet, add 1.5 mL of a methanol mix containing appropriate internal standards (e.g., deuterated PI standards).
- Addition of Aqueous and Acidic Solutions: Add 750  $\mu$ L of ultrapure water, 750  $\mu$ L of 2M HCl, and 200  $\mu$ L of 1M NaCl to the mixture.
- Vortexing: Vortex the mixture thoroughly.



- Phase Separation: Add 1 mL of chloroform to the tube and mix for 2 minutes.
- Centrifugation: Centrifuge the tubes at 1200 x g for 4 minutes at room temperature to separate the phases.
- Collection of Organic Phase: Carefully transfer the lower organic phase (chloroform layer) containing the lipids to a new tube.
- Drying: Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator.
- Storage: Store the dried lipid extract at -80°C until analysis.

# Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation and Method: Lipid analysis is typically performed using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).

- Chromatography: Separation of lipid species is often achieved using reversed-phase liquid chromatography.
- Mass Spectrometry: Electrospray ionization (ESI) is a common and powerful technique for the quantitative analysis of lipids in lipidomics. Mass analyzers such as Quadrupole Time-of-Flight (QTOF) or Orbitrap are frequently used.
- Acquisition Mode: Data-dependent acquisition (DDA) is often employed, where a full scan (MS1) is performed to detect all ions, followed by tandem mass spectrometry (MS/MS) on the most intense ions to obtain structural information for identification.

Data Analysis: The raw data from the LC-MS analysis is processed using specialized software. This involves peak detection, alignment, and integration. Lipid identification is performed by matching the accurate mass and MS/MS fragmentation patterns to lipid databases. Statistical analysis, such as t-tests or ANOVA, is then used to identify significant differences in lipid abundance between the RMC-113 treated and control groups.



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